molecular formula C13H19NO2 B033467 (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide CAS No. 160169-32-4

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Cat. No.: B033467
CAS No.: 160169-32-4
M. Wt: 221.29 g/mol
InChI Key: DNSFMKGQWLZMOJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxy group substituted with two methyl groups at the 2 and 6 positions, linked to an acetamide moiety through a methylethyl chain. Its stereochemistry is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dimethylphenol, which is reacted with an appropriate alkylating agent to introduce the methylethyl group.

    Formation of Intermediate: The intermediate compound, 2-(2,6-dimethylphenoxy)-1-methylethanol, is then converted to its corresponding acetamide through an acylation reaction using acetic anhydride or acetyl chloride.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved through chiral chromatography or using a chiral auxiliary.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide moiety can be reduced to an amine under appropriate conditions.

    Substitution: The methyl groups on the phenoxy ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenoxy ring.

Scientific Research Applications

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: A precursor in the synthesis of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide.

    2-(2,6-Dimethylphenoxy)-1-methylethanol: An intermediate in the synthesis process.

    1-(2,6-Dimethylphenoxy)propan-2-one: A structurally related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and potential biological activities. Its combination of a phenoxy group with an acetamide moiety also contributes to its versatility in various applications.

Properties

IUPAC Name

N-[(2S)-1-(2,6-dimethylphenoxy)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSFMKGQWLZMOJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC[C@H](C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cccc(C)c1OCC(C)[NH3+]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Acetyl chloride (99 ml, 1.39 mol, 1.5 eq) was added to a stirred suspension of mexiletine hydrochloride (200 g, 0.927 mol), ethyl acetate (750 ml), and 5N sodium hydroxide (750 ml) over a period of 35 minutes while keeping the temperature at ≤10° C. After the addition was complete, the reaction was allowed to stir for 45 minutes at 15-20° C. The mixture was then added to water (1 1) and the ethyl acetate layer separated. The aqueous layer was washed with ethyl acetate (2×300 ml) and the combined ethyl acetate layers were washed with saturated aqueous sodium bicarbonate until the washings were no longer acidic. The ethyl acetate solution was then washed with brine, dried over MgSO4, and concentrated to give N-[2-(2,6-dimethylphenoxy)-1-methylethyl]-acetamide (197 g, 96% yield, mp 85-85.8° C.).
Quantity
99 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In Step 1, 2-(2,6-dimethylphenoxy)-1-methyl-ethylamine (mexiletine) is converted to mexiletine acetamide. Mexiletine is treated with an acetylating agent, such as an acetyl chloride or acetic anhydride, in the presence of concentrated aqueous alkali and an organic solvent, e.g., ethyl acetate. The reaction temperature is maintained at about 0°-25° C., preferably below 10° C., for about 10 minutes to 3 hours, preferably about 35 minutes. Following completion of the reaction, the resulting N-[2-(2,6-dimethylphenoxy)-1-methylethyl]-acetamide is isolated by conventional techniques, and used as such in Step 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
mexiletine acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.